molecular formula C8H17NO2 B13202042 3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol

3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol

Cat. No.: B13202042
M. Wt: 159.23 g/mol
InChI Key: XTIUJMZIXFZYPO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol is an organic compound that features a unique structure combining an oxolane ring with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol typically involves the reaction of 2-aminoethanol with 5,5-dimethyloxolane-3-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced oxolane compounds, and substituted aminoethyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand for certain receptors, modulating their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)-5,5-dimethyloxolane: Similar structure but lacks the hydroxyl group.

    3-(2-Aminoethyl)-tetrahydrofuran: Similar structure but with a different ring system.

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a similar aminoethyl group but with additional functional groups.

Uniqueness

3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol is unique due to the presence of both an oxolane ring and an aminoethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2-aminoethyl)-5,5-dimethyloxolan-3-ol

InChI

InChI=1S/C8H17NO2/c1-7(2)5-8(10,3-4-9)6-11-7/h10H,3-6,9H2,1-2H3

InChI Key

XTIUJMZIXFZYPO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)(CCN)O)C

Origin of Product

United States

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